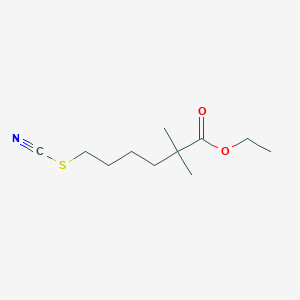

Ethyl 2,2-dimethyl-6-thiocyanohexanate

Description

Ethyl 2,2-dimethyl-6-thiocyanohexanate is an organic ester characterized by a thiocyano (-SCN) functional group at the 6th position of a hexanate backbone, with two methyl groups at the 2nd position and an ethyl ester moiety. Its synthesis likely involves thiocyanation of a pre-formed ester or alkylation of a thiocyanate precursor, though mechanistic details remain speculative without direct data .

Properties

Molecular Formula |

C11H19NO2S |

|---|---|

Molecular Weight |

229.34 g/mol |

IUPAC Name |

ethyl 2,2-dimethyl-6-thiocyanatohexanoate |

InChI |

InChI=1S/C11H19NO2S/c1-4-14-10(13)11(2,3)7-5-6-8-15-9-12/h4-8H2,1-3H3 |

InChI Key |

DEEAZXVXSQTHKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCSC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

Ethyl 2,2-dimethyl-6-thiocyanohexanate can be compared to three primary categories of compounds:

Thiocyano Esters with Varying Substituents Ethyl 6-Thiocyanohexanoate (lacking 2,2-dimethyl groups): The absence of methyl groups reduces steric hindrance, likely enhancing reactivity in nucleophilic substitutions or cyclization reactions. For example, thiocyanate derivatives are known to react with hydrazonoyl halides to form thiadiazoles, as demonstrated in the synthesis of 3-phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole (MW: 547.65) . The dimethyl groups in the target compound may slow such reactions due to steric effects.

Cyano (-CN) Substituted Esters Ethyl 2,2-Dimethyl-6-cyanohexanate: Replacing -SCN with -CN increases polarity and reduces bulkiness.

Thiol (-SH) or Sulfide (-S-) Containing Esters Ethyl 2,2-Dimethyl-6-mercaptohexanate: The -SH group is more nucleophilic but less stable than -SCN. Thiocyano derivatives may offer a balance between reactivity and storage stability.

Impact of Substituents on Physicochemical Properties

- Steric Effects: The 2,2-dimethyl groups in the target compound likely reduce conformational flexibility and hinder access to the thiocyano group in reactions, contrasting with linear analogs like Hexamethylene diisocyanate (CAS: 822-06-0), where the absence of bulky groups facilitates reactivity with amines or alcohols .

Reactivity Profile

- Cyclization Reactions: Thiocyano groups participate in heterocycle formation, as evidenced by the synthesis of thiadiazole derivatives (e.g., 70% yield for compound 7h in ethanol) . The dimethyl groups in this compound may necessitate harsher conditions (e.g., higher temperatures or prolonged reaction times) for similar transformations.

- Nucleophilic Substitution : The -SCN group can act as a leaving group in SN2 reactions, though steric hindrance from dimethyl groups may favor elimination over substitution.

Data Tables

Table 1: Structural Comparison of Thiocyano-Containing Compounds

Table 2: Reactivity Comparison of Thiocyano Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.